molecular formula C7H9ClN2O2 B13511839 rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B13511839
M. Wt: 188.61 g/mol
InChI Key: BMPYAUIXLVHLHJ-RIHPBJNCSA-N
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Description

rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is a synthetic organic compound that features a cyclopropane ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution, are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce cyclopropanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds containing pyrazole rings are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring could play a key role in binding to the target, while the cyclopropane ring may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: The free acid form of the compound.

    (1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxamide: An amide derivative.

    (1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-methanol: A reduced form where the carboxylic acid is converted to an alcohol.

Uniqueness

rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to the presence of both the cyclopropane and pyrazole rings, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)6-1-5(6)4-2-8-9-3-4;/h2-3,5-6H,1H2,(H,8,9)(H,10,11);1H/t5-,6+;/m0./s1

InChI Key

BMPYAUIXLVHLHJ-RIHPBJNCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CNN=C2.Cl

Canonical SMILES

C1C(C1C(=O)O)C2=CNN=C2.Cl

Origin of Product

United States

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